molecular formula C5H10ClNO B8342431 1-(N-methylformamido)-2-chloro-propane

1-(N-methylformamido)-2-chloro-propane

Cat. No.: B8342431
M. Wt: 135.59 g/mol
InChI Key: QPDKCHXFABORLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Methylformamido)-2-chloro-propane is a chloro-substituted propane derivative featuring an N-methylformamido functional group. These analogs share structural motifs, including a chlorine atom and an amine/amide group, which influence reactivity, solubility, and synthetic utility .

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

N-(2-chloropropyl)-N-methylformamide

InChI

InChI=1S/C5H10ClNO/c1-5(6)3-7(2)4-8/h4-5H,3H2,1-2H3

InChI Key

QPDKCHXFABORLW-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Key physical properties of structurally related chloro-propane derivatives are summarized below:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reference
2-Chloro-2-methylpropane 92.57 50–52 0.842
1-Chloro-2-methylpropane 92.57 69–205 0.896
Chloro-ephedrine 183.68 Not reported Not reported
1-(2-Chlorophenyl)-N-methylpropan-2-amine 183.68 Not reported Not reported
2-Chloro-N,N-dimethyl-1-propanamine hydrochloride 170.08 (free base) Not reported Not reported

Notes:

  • Chloro-ephedrine and phenyl-substituted analogs exhibit higher molecular weights due to aromatic substituents, which may reduce volatility compared to aliphatic derivatives like 2-chloro-2-methylpropane .

Stability and Hazards

  • Aliphatic chloro-propanes are generally moisture-sensitive, releasing HCl upon hydrolysis.
  • Aromatic analogs like chloro-ephedrine are more stable but may pose toxicity risks due to aromatic amine groups .

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